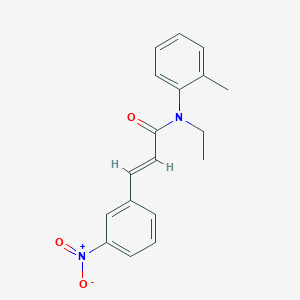![molecular formula C15H21N5O B5731189 N-(2-methoxyphenyl)-1,3,5-triazaspiro[5.5]undeca-1,4-diene-2,4-diamine CAS No. 6070-68-4](/img/structure/B5731189.png)
N-(2-methoxyphenyl)-1,3,5-triazaspiro[5.5]undeca-1,4-diene-2,4-diamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-methoxyphenyl)-1,3,5-triazaspiro[5.5]undeca-1,4-diene-2,4-diamine, also known as MTSET, is a chemical compound that has been extensively studied for its applications in scientific research. It is a potent inhibitor of cysteine proteases and has been used to study the mechanism of action of various enzymes and proteins.
作用机制
N-(2-methoxyphenyl)-1,3,5-triazaspiro[5.5]undeca-1,4-diene-2,4-diamine works by irreversibly binding to the active site of cysteine proteases, which prevents the protease from functioning properly. This inhibition can be reversed by the addition of reducing agents, such as dithiothreitol (DTT), which break the disulfide bond between N-(2-methoxyphenyl)-1,3,5-triazaspiro[5.5]undeca-1,4-diene-2,4-diamine and the cysteine residue.
Biochemical and Physiological Effects:
N-(2-methoxyphenyl)-1,3,5-triazaspiro[5.5]undeca-1,4-diene-2,4-diamine has been shown to have both biochemical and physiological effects. Biochemically, N-(2-methoxyphenyl)-1,3,5-triazaspiro[5.5]undeca-1,4-diene-2,4-diamine has been shown to inhibit the activity of various cysteine proteases, which can lead to the accumulation of misfolded proteins and the activation of apoptotic pathways. Physiologically, N-(2-methoxyphenyl)-1,3,5-triazaspiro[5.5]undeca-1,4-diene-2,4-diamine has been shown to induce cell death in various cancer cell lines and to have neuroprotective effects in animal models of neurodegenerative diseases.
实验室实验的优点和局限性
One advantage of using N-(2-methoxyphenyl)-1,3,5-triazaspiro[5.5]undeca-1,4-diene-2,4-diamine in lab experiments is its selectivity for cysteine proteases, which allows for specific inhibition of these enzymes without affecting other cellular processes. However, one limitation of using N-(2-methoxyphenyl)-1,3,5-triazaspiro[5.5]undeca-1,4-diene-2,4-diamine is its irreversibility, which can make it difficult to study the effects of transient inhibition of cysteine proteases.
未来方向
There are several future directions for research on N-(2-methoxyphenyl)-1,3,5-triazaspiro[5.5]undeca-1,4-diene-2,4-diamine. One area of interest is the development of reversible inhibitors of cysteine proteases, which would allow for more precise control of enzyme activity. Another area of interest is the use of N-(2-methoxyphenyl)-1,3,5-triazaspiro[5.5]undeca-1,4-diene-2,4-diamine in the development of new therapies for cancer and neurodegenerative diseases, based on its ability to induce cell death and neuroprotection, respectively. Finally, the role of cysteine proteases in other diseases, such as infectious diseases, is an area of ongoing research that could benefit from the use of N-(2-methoxyphenyl)-1,3,5-triazaspiro[5.5]undeca-1,4-diene-2,4-diamine as a tool for studying enzyme activity.
合成方法
N-(2-methoxyphenyl)-1,3,5-triazaspiro[5.5]undeca-1,4-diene-2,4-diamine can be synthesized using a multi-step process that involves the reaction of 2-methoxyaniline with 1,3,5-trichloro-2,4,6-triazine to form N-(2-methoxyphenyl)-1,3,5-triazine-2,4-diamine. This intermediate is then reacted with 1,4-diaminobutane to form the final product, N-(2-methoxyphenyl)-1,3,5-triazaspiro[5.5]undeca-1,4-diene-2,4-diamine.
科学研究应用
N-(2-methoxyphenyl)-1,3,5-triazaspiro[5.5]undeca-1,4-diene-2,4-diamine has been used extensively in scientific research for its ability to selectively inhibit cysteine proteases. It has been used to study the mechanism of action of various enzymes and proteins, including the proteasome, caspases, and cathepsins. N-(2-methoxyphenyl)-1,3,5-triazaspiro[5.5]undeca-1,4-diene-2,4-diamine has also been used to study the role of cysteine proteases in various diseases, including cancer, neurodegenerative diseases, and infectious diseases.
属性
IUPAC Name |
4-N-(2-methoxyphenyl)-1,3,5-triazaspiro[5.5]undeca-1,4-diene-2,4-diamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N5O/c1-21-12-8-4-3-7-11(12)17-14-18-13(16)19-15(20-14)9-5-2-6-10-15/h3-4,7-8H,2,5-6,9-10H2,1H3,(H4,16,17,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWHQYEGUXBMTQV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC2=NC3(CCCCC3)N=C(N2)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20976137 |
Source


|
| Record name | N~2~-(2-Methoxyphenyl)-1,3,5-triazaspiro[5.5]undecane-2,4-diimine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20976137 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N~2~-(2-Methoxyphenyl)-1,3,5-triazaspiro[5.5]undecane-2,4-diimine | |
CAS RN |
6070-68-4 |
Source


|
| Record name | N~2~-(2-Methoxyphenyl)-1,3,5-triazaspiro[5.5]undecane-2,4-diimine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20976137 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-(4-{[5-(trifluoromethyl)-2-pyridinyl]oxy}phenyl)-1-propanone](/img/structure/B5731109.png)
![1-[(5-methoxy-2,4-dimethylphenyl)sulfonyl]pyrrolidine](/img/structure/B5731110.png)

![6-chloro-7-[(4-methoxybenzyl)oxy]-3,4-dimethyl-2H-chromen-2-one](/img/structure/B5731119.png)
![4-{[(4-amino-5-phenyl-4H-1,2,4-triazol-3-yl)thio]methyl}benzoic acid](/img/structure/B5731127.png)

![ethyl 4-({[(4-methoxy-2-methylphenyl)amino]carbonothioyl}amino)benzoate](/img/structure/B5731136.png)
![4-[5-(2-nitrophenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5731140.png)
![N'-[4-(difluoromethoxy)-3-methoxybenzylidene]-2-methyl-3-(4-nitro-1H-pyrazol-1-yl)propanohydrazide](/img/structure/B5731157.png)
![N-cycloheptyl-N'-[3-(trifluoromethyl)phenyl]thiourea](/img/structure/B5731163.png)
![N-[4-(1-pyrrolidinylcarbonyl)phenyl]methanesulfonamide](/img/structure/B5731175.png)
![4-[4-(2-furoyl)-1-piperazinyl]-4-oxo-2-butenoic acid](/img/structure/B5731181.png)
![N'-{[2-(2-phenylethyl)benzoyl]oxy}benzenecarboximidamide](/img/structure/B5731193.png)